molecular formula C16H14F2N2O3 B4401206 ethyl {4-[(2,6-difluorobenzoyl)amino]phenyl}carbamate

ethyl {4-[(2,6-difluorobenzoyl)amino]phenyl}carbamate

Cat. No. B4401206
M. Wt: 320.29 g/mol
InChI Key: VPUMXBNDRAWSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {4-[(2,6-difluorobenzoyl)amino]phenyl}carbamate, also known as DFB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFB belongs to a class of compounds known as carbamates, which have been studied extensively for their biological activities. In

Scientific Research Applications

Ethyl {4-[(2,6-difluorobenzoyl)amino]phenyl}carbamate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that this compound can reduce the production of inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory drug. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta, suggesting its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of ethyl {4-[(2,6-difluorobenzoyl)amino]phenyl}carbamate is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In inflammation research, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory genes. In neurodegenerative disorder research, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, and inhibit the activation of NF-κB. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta.

Advantages and Limitations for Lab Experiments

Ethyl {4-[(2,6-difluorobenzoyl)amino]phenyl}carbamate has several advantages for use in scientific research. It is a stable and easily synthesized compound that can be produced in high yields and purity. It has also been shown to have low toxicity in animal studies, indicating its potential as a safe therapeutic agent. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. Additionally, the optimal dosage and administration route for this compound have not been established, and further studies are needed to determine its efficacy in humans.

Future Directions

There are several future directions for the scientific research of ethyl {4-[(2,6-difluorobenzoyl)amino]phenyl}carbamate. In cancer research, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its efficacy in combination with other anticancer drugs. In inflammation research, more studies are needed to elucidate the molecular targets of this compound and its potential as an anti-inflammatory drug. In neurodegenerative disorder research, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its efficacy in animal models of neurodegenerative diseases. Overall, the scientific research on this compound has shown promising results, and further studies are needed to fully understand its therapeutic potential.

properties

IUPAC Name

ethyl N-[4-[(2,6-difluorobenzoyl)amino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3/c1-2-23-16(22)20-11-8-6-10(7-9-11)19-15(21)14-12(17)4-3-5-13(14)18/h3-9H,2H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUMXBNDRAWSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl {4-[(2,6-difluorobenzoyl)amino]phenyl}carbamate
Reactant of Route 2
Reactant of Route 2
ethyl {4-[(2,6-difluorobenzoyl)amino]phenyl}carbamate
Reactant of Route 3
Reactant of Route 3
ethyl {4-[(2,6-difluorobenzoyl)amino]phenyl}carbamate
Reactant of Route 4
Reactant of Route 4
ethyl {4-[(2,6-difluorobenzoyl)amino]phenyl}carbamate
Reactant of Route 5
Reactant of Route 5
ethyl {4-[(2,6-difluorobenzoyl)amino]phenyl}carbamate
Reactant of Route 6
Reactant of Route 6
ethyl {4-[(2,6-difluorobenzoyl)amino]phenyl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.